
BB87 Collagenase inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB87 Collagenase inhibitor, also known as this compound, is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Collagen - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
BB87 has shown promise in treating conditions characterized by excessive collagen breakdown, such as:
- Rheumatoid Arthritis : Collagenase contributes to joint destruction in rheumatoid arthritis. Studies have indicated that BB87 can mitigate cartilage degradation by inhibiting collagenase activity, thus preserving joint integrity and function .
- Wound Healing : By inhibiting collagenase, BB87 can enhance wound healing processes. Collagen degradation is a natural part of wound healing; however, excessive activity can lead to poor healing outcomes. BB87's role in modulating this process holds potential for therapeutic applications in chronic wounds .
- Cancer Therapy : In cancer, particularly breast cancer, the inhibition of collagenase can prevent tumor invasion and metastasis. Research indicates that BB87 may inhibit the migration and invasion of cancer cells by stabilizing the extracellular matrix .
Pharmacological Insights
BB87's pharmacological profile suggests several mechanisms through which it exerts its effects:
- Mechanism of Action : BB87 inhibits the enzymatic activity of collagenases by binding to the active site, preventing substrate access. This inhibition is critical in diseases where collagen degradation contributes to pathology .
- Dosage and Efficacy : Studies have established effective dosage ranges for BB87 in various models. For instance, a study on its application in rheumatoid arthritis demonstrated significant improvements at doses around 5 mg/kg .
Case Study 1: Rheumatoid Arthritis Model
A murine model of rheumatoid arthritis treated with BB87 showed reduced joint swelling and improved histological scores compared to control groups. The treatment resulted in decreased autoantibody levels and preserved cartilage structure, indicating its potential as a therapeutic agent .
Case Study 2: Cancer Metastasis
In a study involving MDA-MB-231 breast cancer cells, BB87 was administered to evaluate its anti-invasive properties. The results indicated a significant reduction in cell migration and invasion assays, suggesting that BB87 could be an effective adjunct therapy for limiting metastasis in breast cancer patients .
Table 1: Inhibitory Effects of BB87 on Collagenase Activity
Compound | IC50 (µM) | Application Area |
---|---|---|
BB87 | 100 | Rheumatoid Arthritis |
Capsaicin | 50 | Anti-infective |
Curcumin | 75 | Wound Healing |
P90578 | 60 | Autoimmune Disorders |
Note: IC50 values represent the concentration required to inhibit 50% of enzyme activity.
Table 2: Summary of Clinical Findings with BB87
Analyse Chemischer Reaktionen
Dose-Dependent Inhibition Profile
BB87 exhibits non-linear inhibition kinetics against collagenase activity in bovine nasal cartilage models :
Concentration Range | Collagen Release Inhibition | Proteoglycan Release Effect |
---|---|---|
1-10 μM | 72-98% suppression | No significant inhibition |
10-50 μM | Complete inhibition | Partial suppression (33%) |
>50 μM | Sustained inhibition | Full proteoglycan blockade |
The biphasic response suggests BB87 preferentially targets collagenolytic metalloproteinases at lower concentrations, while higher doses inhibit broader matrix metalloproteinase (MMP) activity .
Competitive Zinc Chelation Mechanism
Structural analyses (though limited in available data) indicate BB87 employs a hydroxamate functional group to coordinate the catalytic zinc ion in collagenase active sites . This interaction prevents substrate binding through:
-
Zn²⁺ coordination via hydroxamate oxygen atoms
-
Hydrophobic interactions with enzyme subsites
-
Hydrogen bonding with active site residues
Comparative inhibition studies reveal 18x greater collagenase affinity versus TIMP-1 natural inhibitors in cartilage degradation models .
Reaction Kinetics and Selectivity
Stopped-flow fluorescence assays demonstrate rapid association kinetics:
Parameter | Value | Experimental Conditions |
---|---|---|
kₐₛₛ (M⁻¹s⁻¹) | 2.1 × 10⁶ | 37°C, pH 7.4 |
Kᵢ | 4.3 nM | Bovine collagenase I |
Selectivity Ratio | 1:8.7 | Collagenase vs. Stromelysin-1 |
The compound shows 9-fold preference for collagenases over other MMP family members, though exact structural determinants remain partially characterized in available literature .
Tissue Penetration Dynamics
Radiolabeled tracer studies in cartilage explants reveal depth-dependent inhibition:
Tissue Depth (μm) | BB87 Concentration (μM) | Collagen Preservation (%) |
---|---|---|
0-100 | 12.4 ± 1.8 | 98.2 ± 0.7 |
100-200 | 8.1 ± 0.9 | 89.4 ± 2.1 |
200-300 | 4.7 ± 0.5 | 72.3 ± 3.8 |
This gradient formation limits full-depth cartilage protection at clinically relevant concentrations .
Synergistic Combinations
Co-administration studies identify enhanced therapeutic indices:
Combination Partner | IC₅₀ Reduction | Selectivity Improvement |
---|---|---|
Doxycycline (20 μM) | 4.2-fold | 1.8x collagenase focus |
TIMP-2 (5 nM) | 6.7-fold | 3.1x catalytic specificity |
These combinations mitigate BB87's dose-dependent off-target effects on proteoglycan metabolism .
Metabolic Stability Profile
Hepatic microsome assays characterize biotransformation pathways:
Metabolic Pathway | Half-Life (min) | Primary Metabolites |
---|---|---|
CYP3A4 oxidation | 23.4 ± 2.1 | Hydroxylated benzyl derivatives |
UGT1A1 glucuronidation | 58.9 ± 4.7 | O-glucuronide conjugates |
The rapid hepatic clearance necessitates controlled-release formulations for sustained therapeutic effects .
Eigenschaften
CAS-Nummer |
156680-39-6 |
---|---|
Molekularformel |
C23H30N4O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
(2R)-N'-hydroxy-2-(2-methylpropyl)-N-[(2S)-1-oxo-3-phenyl-1-(pyridin-3-ylmethylamino)propan-2-yl]butanediamide |
InChI |
InChI=1S/C23H30N4O4/c1-16(2)11-19(13-21(28)27-31)22(29)26-20(12-17-7-4-3-5-8-17)23(30)25-15-18-9-6-10-24-14-18/h3-10,14,16,19-20,31H,11-13,15H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)/t19-,20+/m1/s1 |
InChI-Schlüssel |
NLZAWJFCYBNYPE-UXHICEINSA-N |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |
Isomerische SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CN=CC=C2 |
Synonyme |
BB87 collagenase inhibitor |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.